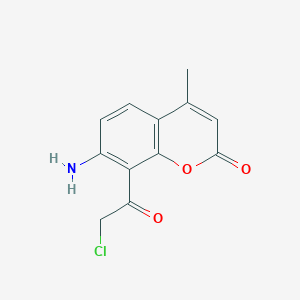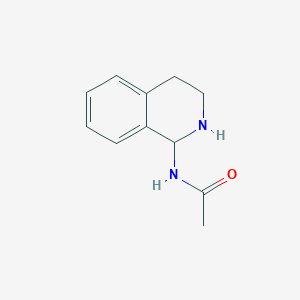
1-(2-Methyl-2-propyl-1,3-oxazolidin-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methyl-2-propyl-1,3-oxazolidin-3-yl)ethanone is a compound belonging to the oxazolidine family. Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Métodos De Preparación
The synthesis of 1-(2-Methyl-2-propyl-1,3-oxazolidin-3-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 1,2-amino alcohols with aldehydes or ketones under acidic or basic conditions. This reaction typically proceeds through a cyclization mechanism, forming the oxazolidine ring .
In industrial settings, the production of oxazolidines often involves multicomponent reactions, such as metal-free domino annulation or Mannich reactions. These methods are advantageous due to their high efficiency and the ability to produce a wide range of functionalized oxazolidines .
Análisis De Reacciones Químicas
1-(2-Methyl-2-propyl-1,3-oxazolidin-3-yl)ethanone undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert oxazolidines to their corresponding amines or alcohols.
Substitution: The oxazolidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted oxazolidines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols .
Aplicaciones Científicas De Investigación
1-(2-Methyl-2-propyl-1,3-oxazolidin-3-yl)ethanone has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(2-Methyl-2-propyl-1,3-oxazolidin-3-yl)ethanone involves its interaction with various molecular targets. The oxazolidine ring can interact with enzymes and receptors, modulating their activity. This interaction often leads to the inhibition of bacterial protein synthesis, making oxazolidines effective antimicrobial agents .
Comparación Con Compuestos Similares
1-(2-Methyl-2-propyl-1,3-oxazolidin-3-yl)ethanone can be compared with other oxazolidine derivatives, such as:
2,2-Dichloro-1-[(2R,5S)-5-ethyl-2-methyl-2-propyl-1,3-oxazolidin-3-yl]ethanone: This compound has similar structural features but contains additional chlorine atoms, which can influence its reactivity and biological activity.
1-(1,3-oxazolidin-3-yl)ethanone: This simpler oxazolidine lacks the methyl and propyl substituents, making it less sterically hindered and potentially more reactive in certain chemical reactions.
The uniqueness of this compound lies in its specific substituents, which can enhance its stability and biological activity compared to other oxazolidine derivatives .
Propiedades
Fórmula molecular |
C9H17NO2 |
|---|---|
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
1-(2-methyl-2-propyl-1,3-oxazolidin-3-yl)ethanone |
InChI |
InChI=1S/C9H17NO2/c1-4-5-9(3)10(8(2)11)6-7-12-9/h4-7H2,1-3H3 |
Clave InChI |
BHTZDSQRMBBOCY-UHFFFAOYSA-N |
SMILES canónico |
CCCC1(N(CCO1)C(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


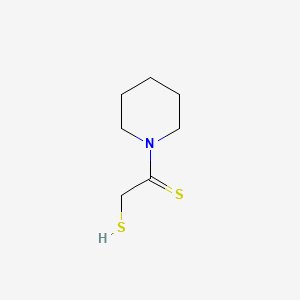
![[(2S,3S,4S,5S)-3,4-dibenzoyloxy-5-(2,6-dichloropurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13826828.png)
![Spiro[cyclobutane-1,3'-tetracyclo[3.3.1.02,4.06,8]nonane]](/img/structure/B13826831.png)
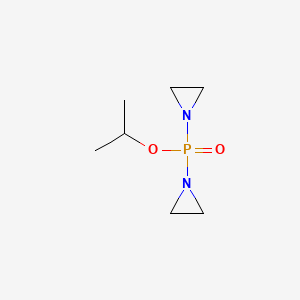
![Tetrasodium;2-[3,4-diamino-2,5,6-tris(carboxylatomethyl)cyclohexyl]acetate](/img/structure/B13826845.png)
![N-[(4-Ethylpiperazin-2-YL)methyl]ethanamine](/img/structure/B13826848.png)
![7-[3-(4-Pyridin-2-yl-piperazin-1-yl)-propoxy]-chromen-4-one](/img/structure/B13826851.png)
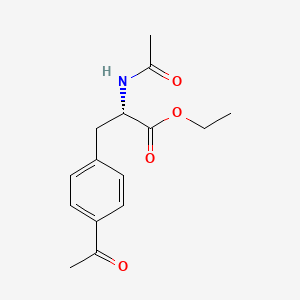
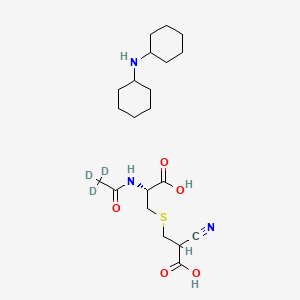
![Ethyl 4-{4-[(1e)-3,3-dimethyltriaz-1-en-1-yl]phenyl}butanoate](/img/structure/B13826871.png)
![6-Oxa-bicyclo[3.2.1]octan-7-one](/img/structure/B13826874.png)
![7-Chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline;phosphoric acid;hydrate](/img/structure/B13826876.png)
